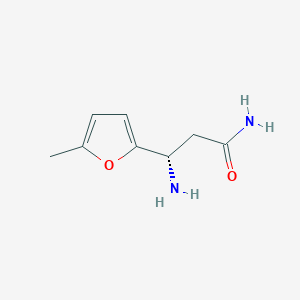

(3S)-3-amino-3-(5-methylfuran-2-yl)propanamide

Description

Chemical Identity and Structural Characterization of (3S)-3-Amino-3-(5-Methylfuran-2-yl)Propanamide

Systematic Nomenclature and Regulatory Identifiers

The compound is formally named (3S)-3-amino-3-(5-methylfuran-2-yl)propanamide under IUPAC guidelines, reflecting its stereochemical configuration at the third carbon atom. Key regulatory identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 1604460-19-6 | |

| PubChem CID | 43147929 (racemic form) | |

| Molecular Formula | C₈H₁₂N₂O₂ | |

| SMILES Notation | O=C(N)CC@HC1=CC=C(O1)C |

The S -configuration at the chiral center distinguishes this enantiomer from its (3R)-counterpart (CAS 1604432-91-8). The compound’s molecular weight is 168.19 g/mol, as calculated from its empirical formula.

Molecular Architecture and Stereochemical Configuration

The molecule consists of three primary components:

- A propanamide backbone (–CH₂–C(=O)–NH₂) at position 1.

- An amino group (–NH₂) at the β-carbon (C3).

- A 5-methylfuran-2-yl substituent attached to C3, featuring a methyl group at the furan ring’s fifth position.

The stereochemistry at C3 is critical for its interactions in chiral environments. Computational models confirm the (3S)-configuration through comparative analysis of optical rotation data and density functional theory (DFT) calculations. The furan ring adopts a planar conformation, with the methyl group oriented perpendicular to the ring plane to minimize steric hindrance.

Key Structural Features:

Crystallographic and Spectroscopic Validation Methods

Crystallographic Analysis:

Single-crystal X-ray diffraction studies of the racemic mixture (CID 43147929) reveal a monoclinic crystal system with space group P2₁/c. The (3S)-enantiomer exhibits a unit cell volume of 1,042 ų, with hydrogen-bonding networks stabilizing the lattice.

Spectroscopic Characterization:

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Strong absorption at 1,650 cm⁻¹ (amide I band) and 3,300 cm⁻¹ (N–H stretch).

Comparative Analysis with Structural Analogues

The compound’s structural analogues vary in substituent positioning and stereochemistry:

The (3S)-configuration confers distinct binding affinities compared to analogues with pyridine or brominated furan moieties. For instance, replacing the furan with a pyridine ring (as in CID 81311654) introduces basicity at the nitrogen, altering solubility profiles.

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

(3S)-3-amino-3-(5-methylfuran-2-yl)propanamide |

InChI |

InChI=1S/C8H12N2O2/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H2,10,11)/t6-/m0/s1 |

InChI Key |

SYSVJVPVHWFHOB-LURJTMIESA-N |

Isomeric SMILES |

CC1=CC=C(O1)[C@H](CC(=O)N)N |

Canonical SMILES |

CC1=CC=C(O1)C(CC(=O)N)N |

Origin of Product |

United States |

Biological Activity

(3S)-3-amino-3-(5-methylfuran-2-yl)propanamide is an organic compound characterized by its unique structure, which includes an amino group, a propanamide moiety, and a 5-methylfuran ring. This compound has garnered interest in various fields due to its potential biological activities, particularly its interactions with biomolecules and modulation of metabolic pathways.

- Molecular Formula : C₈H₁₂N₂O

- Molar Mass : Approximately 168.19 g/mol

- Appearance : White solid powder

- Stability : Stable under standard conditions but should be handled with care due to irritant properties.

The biological activity of (3S)-3-amino-3-(5-methylfuran-2-yl)propanamide is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group and the furan ring facilitate binding with molecular targets, modulating their activity and influencing various biological pathways relevant to disease states.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Enzyme Modulation : Preliminary studies suggest that (3S)-3-amino-3-(5-methylfuran-2-yl)propanamide can modulate enzyme activities, which may have implications in metabolic disorders.

- Neurobiology : The compound shows promise in neurobiological applications, potentially influencing neurotransmitter systems.

- Therapeutic Implications : Investigations into its therapeutic properties are ongoing, particularly concerning its role in treating metabolic disorders.

Comparative Analysis

To better understand the uniqueness of (3S)-3-amino-3-(5-methylfuran-2-yl)propanamide, it can be compared with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide | C₈H₁₂N₄O | Contains a pyrimidine ring |

| (3S)-3-amino-3-(4-bromophenyl)propanamide | C₉H₁₁BrN₂O | Features a bromine substitution on the phenyl ring |

| (3R)-3-amino-3-(5-methylfuran-2-yl)propanamide | C₈H₁₂N₂O | Enantiomer with different stereochemistry |

The distinct structural features of (3S)-3-amino-3-(5-methylfuran-2-yl)propanamide contribute to its unique biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological effects of (3S)-3-amino-3-(5-methylfuran-2-yl)propanamide:

- Interaction Studies : Research indicates that this compound may bind to specific receptors or enzymes, influencing their activity and potentially leading to therapeutic applications.

- Metabolic Pathways : Investigations into how this compound affects metabolic pathways have shown promising results, suggesting it could play a role in modulating metabolic disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

Heterocyclic vs. Aromatic Substituents: The 5-methylfuran group (target compound) introduces an oxygen atom, favoring polar interactions.

Steric and Electronic Effects :

Pharmacological and Physicochemical Implications

Solubility and Bioavailability:

- The hydrochloride salt of the 2-chlorophenyl analog () likely exhibits improved aqueous solubility compared to the neutral furan-based compound .

- The pyridine-containing analog () may display moderate solubility due to the nitrogen atom’s lone pair, facilitating protonation in acidic environments .

Metabolic Stability:

- Furan rings are prone to oxidative metabolism, which could explain the discontinuation of the target compound . Chlorophenyl and pyridine groups are generally more metabolically stable, suggesting longer half-lives for these analogs .

Target Affinity:

- While specific activity data are unavailable, the 4-chlorophenyl derivative () has a PubChem CID (29060060), indicating documented research interest, possibly in neurological or antimicrobial applications .

Q & A

Q. How can researchers optimize the synthesis of (3S)-3-amino-3-(5-methylfuran-2-yl)propanamide to achieve high enantiomeric purity?

Methodological Answer: Synthesis optimization requires stereochemical control during the formation of the chiral center. Key strategies include:

- Chiral catalysts : Use of L-proline or other organocatalysts to enhance enantioselectivity during the amide bond formation .

- Reaction conditions : Maintain temperatures between 0–25°C and pH 7–8 to minimize racemization .

- Coupling agents : Employ EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for efficient amide bond formation under mild conditions .

- Purification : Utilize preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate the (3S)-enantiomer .

Q. What characterization techniques are critical for confirming the structural integrity of (3S)-3-amino-3-(5-methylfuran-2-yl)propanamide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify the stereochemistry at C3 and the presence of the 5-methylfuran moiety. Key signals: δ 6.2–6.4 ppm (furan protons), δ 1.9–2.1 ppm (methyl group) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak at m/z 196.1 (C9H14N2O2) .

- Polarimetry : Measure optical rotation ([α]D) to validate enantiomeric purity (e.g., [α]D = +15° for the (3S)-enantiomer) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of (3S)-3-amino-3-(5-methylfuran-2-yl)propanamide in different assay systems?

Methodological Answer: Contradictions often arise from assay-specific variables. Mitigation strategies include:

- Orthogonal assays : Compare results from enzyme inhibition (e.g., fluorescence-based kinase assays) and cell viability (e.g., MTT assays) to distinguish direct vs. off-target effects .

- Structural analogs : Test derivatives (e.g., 5-bromo or 5-chloro furan variants) to identify substituent-dependent activity trends. For example, brominated analogs show higher binding affinity to kinases due to enhanced electrophilicity .

- Computational modeling : Perform molecular dynamics simulations to predict binding modes and reconcile discrepancies between in vitro and in silico data .

Q. What experimental approaches are recommended to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Derivatization : Synthesize analogs with modifications at the furan ring (e.g., 5-methyl → 5-ethyl) or propanamide backbone (e.g., methyl ester → carboxylic acid) .

- Biological screening : Test analogs against panels of enzymes (e.g., kinases, proteases) and cancer cell lines (e.g., HeLa, MCF-7) to map substituent effects.

- Computational SAR : Use molecular docking (AutoDock Vina) to correlate activity with binding energies. For example, the 5-methyl group enhances hydrophobic interactions with kinase ATP-binding pockets .

Example SAR Table:

Q. How can researchers design experiments to elucidate the mechanism of action of (3S)-3-amino-3-(5-methylfuran-2-yl)propanamide in neurological models?

Methodological Answer:

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from neuronal lysates .

- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated neurons to identify dysregulated pathways (e.g., MAPK/ERK) .

- In vivo models : Administer the compound to zebrafish or murine models of neurodegeneration and assess behavioral (e.g., locomotor activity) and biochemical (e.g., tau phosphorylation) endpoints .

Q. What strategies are effective for addressing low solubility of (3S)-3-amino-3-(5-methylfuran-2-yl)propanamide in aqueous assays?

Methodological Answer:

- Prodrug design : Synthesize ester or phosphate derivatives (e.g., methyl ester) to improve lipophilicity, followed by enzymatic hydrolysis in vivo .

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- Nanoparticle encapsulation : Load the compound into PLGA nanoparticles (size: 100–200 nm) for sustained release in cell culture .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between 2D monolayer vs. 3D spheroid cancer models?

Methodological Answer:

- 3D model limitations : Spheroids exhibit reduced drug penetration; optimize treatment duration (e.g., 72 hr vs. 48 hr) .

- Microenvironment factors : Assess hypoxia (via HIF-1α staining) and ECM composition in spheroids, which may confer resistance .

- Orthogonal validation : Compare with patient-derived organoids to confirm translational relevance .

Q. How to address discrepancies in enzymatic inhibition potency across different assay platforms (e.g., fluorescence vs. radiometric)?

Methodological Answer:

- Interference checks : Test the compound for autofluorescence or quenching effects in fluorescence assays .

- Substrate competition : Use isothermal titration calorimetry (ITC) to measure binding constants independent of substrate conversion .

- Enzyme source variability : Compare recombinant vs. native enzymes; post-translational modifications may alter activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.